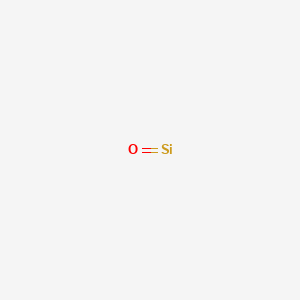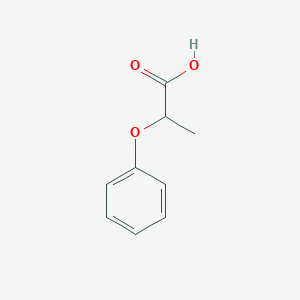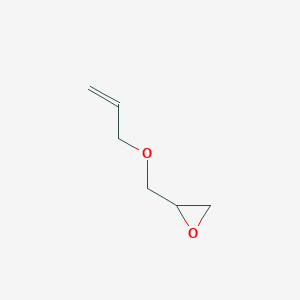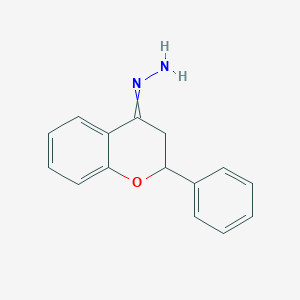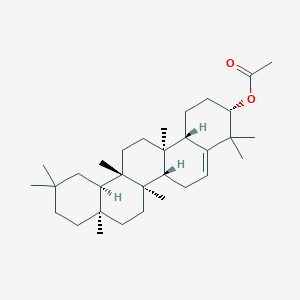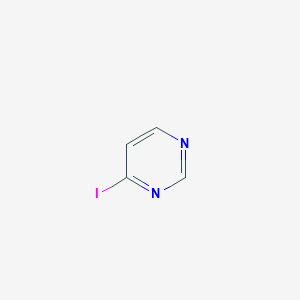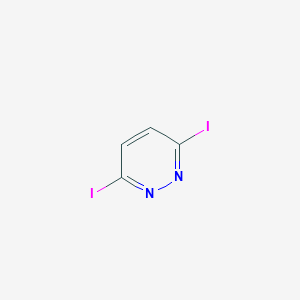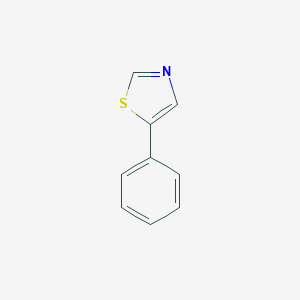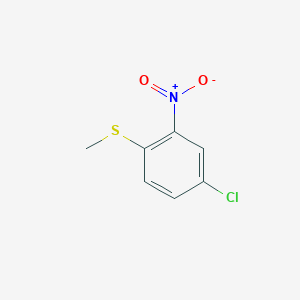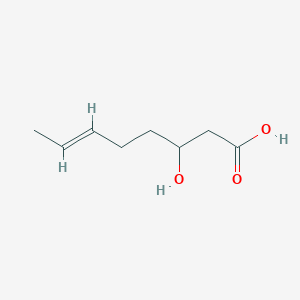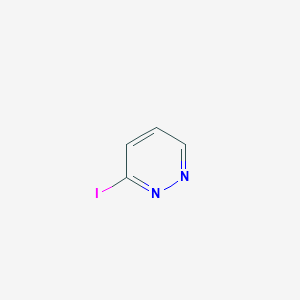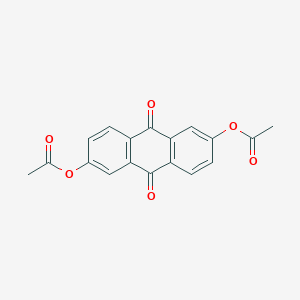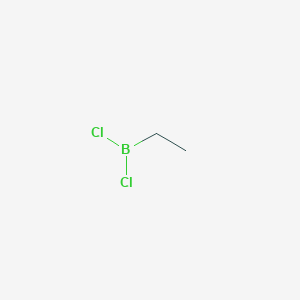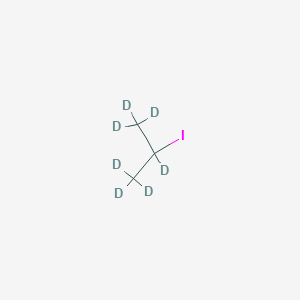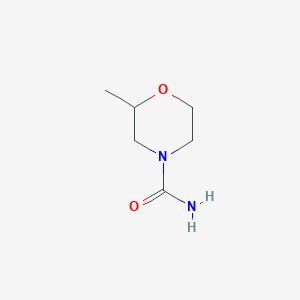
2-Methylmorpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylmorpholine-4-carboxamide, also known as MMCA, is a chemical compound that is widely used in scientific research. It is a derivative of morpholine and is commonly used as a reagent in organic synthesis. MMCA has a unique chemical structure that makes it highly useful in various biochemical and physiological studies. In
作用機序
2-Methylmorpholine-4-carboxamide works by inhibiting the activity of certain enzymes, such as acyl-CoA:cholesterol acyltransferase (ACAT) and diacylglycerol acyltransferase (DGAT). This inhibition leads to a decrease in the production of cholesterol and triglycerides, which are major contributors to the development of cardiovascular diseases. 2-Methylmorpholine-4-carboxamide also has anti-inflammatory properties, which make it useful in the treatment of various inflammatory conditions.
生化学的および生理学的効果
2-Methylmorpholine-4-carboxamide has various biochemical and physiological effects. It has been shown to decrease the levels of cholesterol and triglycerides in the blood, which can help prevent the development of cardiovascular diseases. 2-Methylmorpholine-4-carboxamide also has anti-inflammatory properties, which make it useful in the treatment of various inflammatory conditions, such as rheumatoid arthritis and psoriasis.
実験室実験の利点と制限
One of the major advantages of using 2-Methylmorpholine-4-carboxamide in lab experiments is its ability to inhibit the activity of certain enzymes, which can help researchers understand the mechanisms of various diseases. 2-Methylmorpholine-4-carboxamide is also relatively easy to synthesize and is readily available. However, one of the limitations of using 2-Methylmorpholine-4-carboxamide is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are numerous future directions for the use of 2-Methylmorpholine-4-carboxamide in scientific research. One area of interest is the development of new anti-cancer drugs that utilize 2-Methylmorpholine-4-carboxamide as a building block. 2-Methylmorpholine-4-carboxamide is also being studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the production of beta-amyloid, which is a major contributor to the development of the disease. Additionally, 2-Methylmorpholine-4-carboxamide is being studied for its potential use in the treatment of various metabolic disorders, such as diabetes and obesity.
合成法
2-Methylmorpholine-4-carboxamide can be synthesized using various methods. One of the most common methods is the reaction of 2-methylmorpholine with phosgene, followed by the reaction of the resulting product with ammonia. Another method involves the reaction of 2-methylmorpholine with chloroformate, followed by the reaction with ammonia. Both methods are efficient and yield high-quality 2-Methylmorpholine-4-carboxamide.
科学的研究の応用
2-Methylmorpholine-4-carboxamide has numerous applications in scientific research. It is commonly used as a reagent in organic synthesis, especially in the synthesis of peptides and proteins. 2-Methylmorpholine-4-carboxamide is also used in the preparation of various pharmaceuticals, such as anti-cancer drugs and anti-inflammatory drugs. 2-Methylmorpholine-4-carboxamide is also used as a building block in the synthesis of various polymers and materials.
特性
CAS番号 |
139994-84-6 |
|---|---|
製品名 |
2-Methylmorpholine-4-carboxamide |
分子式 |
C6H12N2O2 |
分子量 |
144.17 g/mol |
IUPAC名 |
2-methylmorpholine-4-carboxamide |
InChI |
InChI=1S/C6H12N2O2/c1-5-4-8(6(7)9)2-3-10-5/h5H,2-4H2,1H3,(H2,7,9) |
InChIキー |
PSBKPDBAKUAHJD-UHFFFAOYSA-N |
SMILES |
CC1CN(CCO1)C(=O)N |
正規SMILES |
CC1CN(CCO1)C(=O)N |
同義語 |
4-Morpholinecarboxamide,2-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



